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molecular formula C8H12BrN3O B8713518 1-Bromo-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one CAS No. 71347-30-3

1-Bromo-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one

Cat. No. B8713518
M. Wt: 246.10 g/mol
InChI Key: KIVDZERHEZTUGL-UHFFFAOYSA-N
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Patent
US04396624

Procedure details

50.5 g (0.5 mol) of triethylamine were added dropwise to 123 g (0.5 mol) of crude 1-bromo-3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one and 65 g (0.5 mol) of 6-chloro-2-hydroxy-pyridine in 250 ml of absolute acetonitrile at 24° to 30° C., while stirring. The mixture was stirred at room temperature for 3 hours and filtered and the filtrate was concentrated in vacuo. After treatment with water, the residue crystallized out. 76.6 g (52% of theory) of 1-(6-chloropyridin-2-yl-oxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one of melting point 103°-105° C. were obtained.
Quantity
50.5 g
Type
reactant
Reaction Step One
Quantity
123 g
Type
reactant
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.Br[CH:9]([N:16]1[CH:20]=[N:19][CH:18]=[N:17]1)[C:10](=[O:15])[C:11]([CH3:14])([CH3:13])[CH3:12].[Cl:21][C:22]1[N:27]=[C:26]([OH:28])[CH:25]=[CH:24][CH:23]=1>C(#N)C>[Cl:21][C:22]1[N:27]=[C:26]([O:28][CH:9]([N:16]2[CH:20]=[N:19][CH:18]=[N:17]2)[C:10](=[O:15])[C:11]([CH3:14])([CH3:13])[CH3:12])[CH:25]=[CH:24][CH:23]=1

Inputs

Step One
Name
Quantity
50.5 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
123 g
Type
reactant
Smiles
BrC(C(C(C)(C)C)=O)N1N=CN=C1
Name
Quantity
65 g
Type
reactant
Smiles
ClC1=CC=CC(=N1)O
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
After treatment with water, the residue crystallized out

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=CC(=N1)OC(C(C(C)(C)C)=O)N1N=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 76.6 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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